Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
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Overview
Description
Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is a complex organic compound known for its unique structural properties. It is characterized by the presence of multiple hydroxyl groups and a benzoate ester, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with a glycosyl donor. The reaction is often catalyzed by acidic conditions, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while reduction may produce benzyl alcohol derivatives.
Scientific Research Applications
Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme-substrate interactions.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar in structure but with different substitution patterns on the benzene ring.
Methyl salicylate: Contains a similar ester group but lacks the glycosyl moiety.
Uniqueness
Methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is unique due to its combination of a benzoate ester and a glycosyl moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18O9 |
---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C14H18O9/c1-21-13(20)6-3-2-4-7(9(6)16)22-14-12(19)11(18)10(17)8(5-15)23-14/h2-4,8,10-12,14-19H,5H2,1H3 |
InChI Key |
VSTYNZNDJYVPKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
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